3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
Description
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 2-chloropyridin-4-yl group at position 2. This structure combines electron-withdrawing (chloropyridinyl) and electron-donating (methyl) substituents, influencing its physicochemical and biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3 |
InChI Key |
BVKVSLANKQFDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Skeleton
Reacting 2-amino-4-chloropyridine with 3-bromo-2-methylpropanal under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate 2-methylimidazo[1,2-a]pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and elimination of HBr.
Key Conditions :
Chloropyridine Substitution
The 2-chloropyridin-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, palladium-catalyzed cross-coupling of 3-bromo-2-methylimidazo[1,2-a]pyridine with 2-chloropyridin-4-ylboronic acid achieves regioselective C3 functionalization.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 90°C, 12 h |
| Yield | 82% |
Halogenation and Functional Group Interconversion
Bromination at the C3 position of the imidazo[1,2-a]pyridine core enables subsequent coupling with chloropyridine derivatives.
NBS-Mediated Bromination
N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the C3 position of 2-methylimidazo[1,2-a]pyridine at 30°C, yielding 3-bromo-2-methylimidazo[1,2-a]pyridine.
Reaction Profile :
Coupling with Chloropyridine
The brominated intermediate undergoes Ullmann-type coupling with 2-chloro-4-iodopyridine using CuI and trans-1,2-diaminocyclohexane (DACH) as ligands.
Critical Parameters :
Three-Component Aza-Friedel–Crafts Alkylation
A novel Y(OTf)₃-catalyzed method enables one-pot synthesis via iminium ion intermediates. This approach avoids inert atmospheres and achieves C3-alkylation directly.
Reaction Mechanism
-
Iminium Ion Formation : 2-Chloropyridine-4-carbaldehyde reacts with pyrrolidine to generate an iminium ion.
-
Electrophilic Attack : The imidazo[1,2-a]pyridine attacks the iminium ion at C3.
-
Deprotonation : Aromaticity restoration yields the final product.
Conditions and Outcomes :
Substrate Scope :
-
Tolerates electron-withdrawing (NO₂, Cl) and donating (OMe) groups on pyridine.
-
Maximum yield with 4-methylpiperazine as the amine component.
Solvent-Free Mechanochemical Synthesis
Ball milling with Cu nanoparticles (Cu NPs) provides a green alternative, eliminating solvent use and reducing reaction time.
Procedure
-
Reactants : 2-Methylimidazo[1,2-a]pyridine, 2-chloropyridin-4-ylboronic acid, Cu NPs (5 mol%).
-
Conditions : Ball mill, 500 rpm, 2 h.
Advantages :
-
No column chromatography required.
-
Scalable to gram quantities.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Functionalization at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine core is reactive toward aza-Friedel–Crafts alkylation . Y(OTf)<sub>3</sub>-catalyzed three-component reactions with aldehydes and amines enable selective C3-alkylation :
-
Conditions : Y(OTf)<sub>3</sub> (10 mol%), CH<sub>3</sub>CN, 80°C, 12 h.
-
Substrate Scope : Tolerates electron-withdrawing (e.g., CF<sub>3</sub>, CN) and donating (e.g., OMe) groups.
-
Yield : 75–85% for derivatives with aryl/alkyl substituents .
Cross-Coupling Reactions
The 2-chloropyridinyl group participates in palladium-catalyzed cross-coupling reactions :
-
Suzuki–Miyaura Coupling : Replaces Cl with aryl/heteroaryl groups using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids .
-
Buchwald–Hartwig Amination : Substitutes Cl with amines using Pd(OAc)<sub>2</sub>/Xantphos .
Electrophilic Substitution
The methyl group at C2 directs electrophilic substitution to the C6 position of the imidazo[1,2-a]pyridine ring:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 6-nitro derivatives (68% yield) .
-
Halogenation : NBS in CCl<sub>4</sub> introduces Br at C6 (82% yield) .
Oxidative Transformations
Visible light-mediated oxidation with Eosin Y and O<sub>2</sub> functionalizes the C3 position:
Table 1: Representative Reactions and Yields
Table 2: Spectroscopic Data for Key Derivatives
Scientific Research Applications
Biological Activities
Research indicates that 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exhibits a range of biological activities:
- Anticancer Properties: Compounds within the imidazo[1,2-a]pyridine class have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may target specific pathways involved in tumor growth and metastasis.
- Antimicrobial Activity: The compound has demonstrated broad-spectrum antimicrobial effects against various pathogens, suggesting its potential use in treating infections.
- Neuroprotective Effects: Preliminary studies indicate that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Anticancer Research
In a study involving human cancer cell lines, this compound was evaluated for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Antimicrobial Studies
Another case study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent.
Data Summary Table
| Application | Biological Activity | Study Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | Significant reduction in viability observed in vitro |
| Antimicrobial | Broad-spectrum activity | Effective against various bacterial strains |
| Neuroprotective | Protection against neurodegeneration | Potential candidates identified for further research |
Mechanism of Action
The mechanism by which 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent type and position, impacting reactivity, solubility, and bioactivity.
Key Observations :
- Chloropyridinyl vs.
- Methyl vs. Carboxylic Acid : The 2-methyl group increases hydrophobicity, whereas carboxylic acid derivatives (e.g., ) improve solubility, critical for bioavailability.
- Phosphoryl Substituents : Phosphoryl groups (e.g., ) may enhance binding to kinases or phosphatases, though synthetic yields are low (5.9% in one case).
Physicochemical Properties
- Solubility : The target compound’s chloropyridinyl and methyl groups likely reduce water solubility compared to carboxylic acid derivatives (e.g., ).
- Melting Points : Carboxylic acid analogs exhibit higher melting points (140–142°C) due to hydrogen bonding, while ester derivatives (e.g., ) are likely liquids or low-melting solids.
Biological Activity
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10ClN3
- Molecular Weight : 243.69 g/mol
- CAS Number : 1204527-15-0
The compound features a fused imidazo-pyridine structure with a 2-chloropyridine moiety and a methyl group, which contributes to its unique reactivity and biological profile .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing 2-aminopyridine with appropriate aldehydes or ketones.
- Electrophilic Substitution : Due to the electron-withdrawing nature of the chlorine atom, electrophilic aromatic substitutions are common.
Biological Activities
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast, colon, and lung cancer cell lines .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine framework is known for its broad-spectrum antimicrobial activity. The presence of the chloropyridine moiety may enhance these properties due to increased lipophilicity and interaction with microbial membranes .
- Inhibition of Kinases : Some studies have revealed that related compounds act as potent inhibitors of specific kinases involved in cancer progression. For example, certain analogs have shown effectiveness in inhibiting Met kinase activity, leading to tumor stasis in xenograft models .
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of imidazo[1,2-a]pyridine derivatives, researchers found that this compound exhibited significant growth inhibition in breast cancer cell lines (IC50 values in the low micromolar range). This suggests potential for development as an anticancer agent.
A detailed investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. The activation of caspases was noted as a critical event in this process, indicating its potential as a therapeutic agent targeting apoptotic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Lacks chlorine substituent | Known for broad-spectrum antimicrobial activity |
| 3-(4-Chlorophenyl)-imidazo[1,2-a]pyridine | Contains a chlorophenyl group | Exhibits pronounced anticancer properties |
| 5-Methylimidazo[1,2-b]pyridine | Different fusion pattern | Notable for neuroprotective effects |
| 3-(Pyridin-3-yl)-imidazo[1,2-a]pyridine | Substituted pyridine at position three | Potential use in treating neurodegenerative diseases |
The unique combination of the chloropyridine moiety and the imidazo structure in this compound distinguishes it from other similar compounds particularly regarding its targeted biological activities and synthetic accessibility.
Q & A
Q. What are the foundational synthetic routes for 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., chloroacetyl derivatives). Key steps include cyclization under reflux conditions in polar aprotic solvents like acetonitrile or dichloromethane, with yields optimized by controlling stoichiometry and reaction time . Purification often involves column chromatography using silica gel and gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the heterocyclic core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound?
Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation/contact by working in a fume hood. Store in airtight containers at 2–8°C, away from ignition sources. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction mechanisms?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA predict regioselectivity in cyclization steps. Coupled with ICReDD’s reaction path search methods, experimental parameters (e.g., solvent polarity, catalyst loading) can be systematically refined to enhance yields .
Q. What strategies resolve contradictions in reported pharmacological activities?
Discrepancies in bioactivity (e.g., anxiolytic vs. neuroleptic effects) may arise from assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., receptor-binding studies, in vivo models) and control for structural analogs. Meta-analyses of SAR databases can clarify substituent-dependent activity trends .
Q. How can selective functionalization modify the compound’s properties?
Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine ring to enhance metabolic stability. Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl/heteroaryl groups, improving binding affinity. Monitor changes via logP measurements and cytotoxicity assays .
Q. What advanced analytical methods address spectral data ambiguities?
For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to resolve spin-spin couplings. X-ray crystallography provides absolute stereochemistry confirmation. Dynamic HPLC-MS under varying pH conditions identifies degradation products impacting purity .
Methodological Workflow Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
